molecular formula C11H13N5O2 B11805937 Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11805937
M. Wt: 247.25 g/mol
InChI Key: LSCVMSDATBOWJV-UHFFFAOYSA-N
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Description

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key parameters such as temperature, pressure, and reaction time are carefully monitored to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,6-dimethylpyrimidin-2-yl)oxybenzoate
  • Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

Uniqueness

Methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of pyrimidine and triazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 2-(4,6-dimethylpyrimidin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H13N5O2/c1-6-5-7(2)13-11(12-6)16-14-8(3)9(15-16)10(17)18-4/h5H,1-4H3

InChI Key

LSCVMSDATBOWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2N=C(C(=N2)C(=O)OC)C)C

Origin of Product

United States

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